molecular formula C18H20N4O3S B2864106 3-{5-[(2,5-dimethylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}-1lambda6-thiolane-1,1-dione CAS No. 1040646-83-0

3-{5-[(2,5-dimethylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}-1lambda6-thiolane-1,1-dione

Cat. No.: B2864106
CAS No.: 1040646-83-0
M. Wt: 372.44
InChI Key: DVDQNDCCBCLIAF-UHFFFAOYSA-N
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Description

3-{5-[(2,5-dimethylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}-1lambda6-thiolane-1,1-dione is a useful research compound. Its molecular formula is C18H20N4O3S and its molecular weight is 372.44. The purity is usually 95%.
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Biological Activity

The compound 3-{5-[(2,5-dimethylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}-1lambda6-thiolane-1,1-dione is a member of the pyrazolopyrimidine family known for its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound features a complex structure that includes a thiolane ring and a pyrazolo[3,4-d]pyrimidine moiety. The presence of the dimethylphenyl group enhances its lipophilicity and may influence its pharmacokinetic properties.

PropertyValue
Molecular FormulaC18H20N4O2S
Molecular Weight356.44 g/mol
IUPAC NameThis compound
CAS NumberNot Available

Biological Activity

Research indicates that compounds within the pyrazolopyrimidine class exhibit a broad spectrum of biological activities including:

1. Anticancer Activity

  • Pyrazolopyrimidines have shown potential as anticancer agents by inhibiting specific kinases involved in cancer cell proliferation. For instance, studies have demonstrated that similar compounds can inhibit cell growth in various cancer cell lines such as breast and lung cancer cells .

2. Anti-inflammatory Effects

  • Some derivatives have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX) and reducing the production of pro-inflammatory cytokines . This suggests that the compound may have applications in treating inflammatory diseases.

3. Antimicrobial Properties

  • There is evidence suggesting that pyrazolopyrimidine derivatives possess antimicrobial activity against a range of pathogens. For example, studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria .

4. Enzyme Inhibition

  • The compound may act as an inhibitor of phosphodiesterases (PDEs), which are critical in regulating intracellular levels of cyclic nucleotides. This inhibition can lead to increased levels of cAMP and cGMP, influencing various signaling pathways .

Case Studies

Several studies have explored the biological activities of pyrazolopyrimidine derivatives:

Case Study 1: Anticancer Activity
A study published in Cancer Research evaluated a series of pyrazolopyrimidine compounds for their ability to inhibit tumor growth in xenograft models. The lead compound demonstrated significant tumor regression compared to controls .

Case Study 2: Anti-inflammatory Effects
In a clinical trial assessing the anti-inflammatory effects of similar compounds in patients with rheumatoid arthritis, significant reductions in joint swelling and pain were observed after treatment with a pyrazolopyrimidine derivative .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

Key Steps:

  • Formation of Pyrazolo[3,4-d]pyrimidine Core: Cyclization of appropriate precursors under acidic conditions.
  • Thiolane Ring Construction: Reaction with thioketones or thiols to introduce the thiolane moiety.
  • Final Modifications: Substitutions to introduce the dimethylphenyl group and optimize biological activity.

Properties

IUPAC Name

5-[(2,5-dimethylphenyl)methyl]-1-(1,1-dioxothiolan-3-yl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-12-3-4-13(2)14(7-12)9-21-11-19-17-16(18(21)23)8-20-22(17)15-5-6-26(24,25)10-15/h3-4,7-8,11,15H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDQNDCCBCLIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)C=NN3C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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